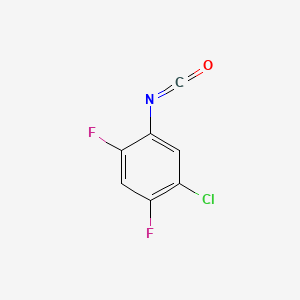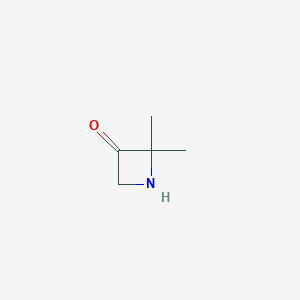
2,2-Dimethylazetidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylazetidin-3-one: is a four-membered lactam with the molecular formula C₅H₉NO It is a derivative of azetidinone, characterized by the presence of two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium amide in liquid ammonia can yield this compound. Another method involves the reduction of 2,2-dimethyl-3-oxobutanenitrile using lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions result in various N-substituted azetidinones.
Applications De Recherche Scientifique
2,2-Dimethylazetidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparaison Avec Des Composés Similaires
- 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one
- 1-Benzoylazetidin-3-one
- 1-t-Butyl-2,2-dimethylazetidin-3-one
Comparison: 2,2-Dimethylazetidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2,2-dimethylazetidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-5(2)4(7)3-6-5/h6H,3H2,1-2H3 |
Clé InChI |
DUOQLFIRTVLKHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


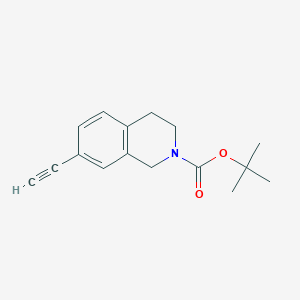
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
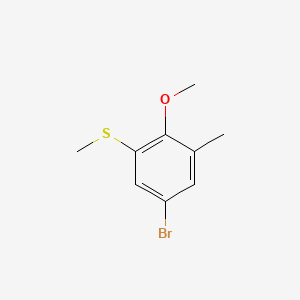
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
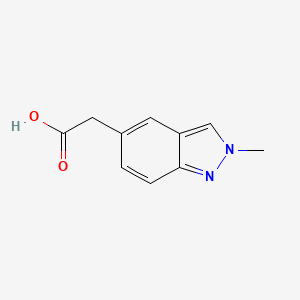
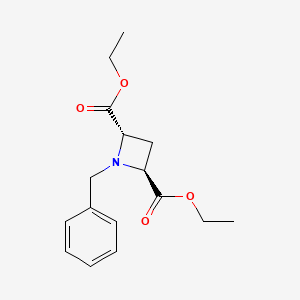

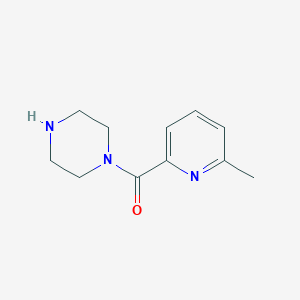
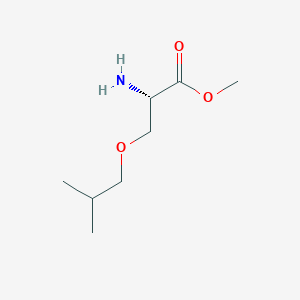
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
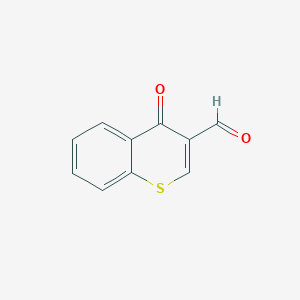
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
